![molecular formula C28H28N6S2 B2818707 3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole CAS No. 452089-39-3](/img/structure/B2818707.png)
3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole” belongs to the 1,2,4-triazole class of compounds. These compounds are known for their wide range of applications. This particular compound has been used as an effective precursor for the preparation of Cu(I)-π,σ-coordination compounds with nonlinear optical and magnetic properties .
Molecular Structure Analysis
The structural characterization of similar compounds has been done using single-crystal X-ray diffraction methods . The crystals are usually monoclinic with specific unit cell dimensions . To analyze the intermolecular interactions in the crystal structure, a DFT computational study is often performed .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been involved in reactions with bromine and iodine, affording halomethyl derivatives .Scientific Research Applications
Structural Characterization and Properties
- 1,2,4-Triazoles, including compounds similar to 3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole, have been studied for their structural properties. A study conducted by (Slyvka et al., 2022) focused on the structural characterization of such a triazole using single-crystal X-ray diffraction. This research is significant for understanding the molecular structure and potential applications of these compounds.
Antimicrobial Activities
- Compounds structurally related to this compound have shown promising antimicrobial activities. For instance, (Hussain et al., 2008) synthesized various derivatives and evaluated their effectiveness against bacterial and fungal species.
Pharmacological Properties
- The pharmacological properties of triazole derivatives, including those similar to the compound , have been extensively researched. Studies like (Popiołek et al., 2011) focus on synthesizing novel derivatives and evaluating their potential in treating various diseases, highlighting the versatility of these compounds in medicinal chemistry.
Application in Material Science
- Triazole compounds have been explored in the field of material science for their unique properties. Research by (Slyvka et al., 2022) indicates the potential of such compounds in developing materials with specific optical and magnetic properties, which could have significant industrial applications.
Corrosion Inhibition
- Triazole derivatives have been found effective as corrosion inhibitors, as shown in studies like (Quraishi & Jamal, 2002). These compounds help prevent the corrosion of metals, which is crucial in various industrial processes and applications.
Future Directions
The future directions for this compound could involve further exploration of its potential applications, particularly in the preparation of Cu(I)-π,σ-coordination compounds with nonlinear optical and magnetic properties . Additionally, further studies could be conducted to explore its potential pharmacological activities.
Properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6S2/c1-3-19-33-25(29-31-27(33)35-21-11-17-23-13-7-5-8-14-23)26-30-32-28(34(26)20-4-2)36-22-12-18-24-15-9-6-10-16-24/h3-18H,1-2,19-22H2/b17-11+,18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCBOQTVRVJOOM-JYFOCSDGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=NN=C(N3CC=C)SCC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=NN=C1C2=NN=C(N2CC=C)SC/C=C/C3=CC=CC=C3)SC/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-benzyl-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl)methyl]benzonitrile](/img/structure/B2818625.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2818626.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)
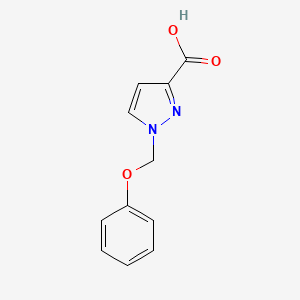
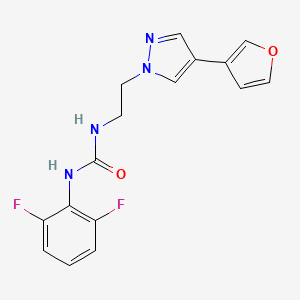
![2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one](/img/structure/B2818633.png)
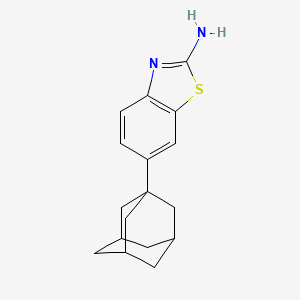
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2818636.png)
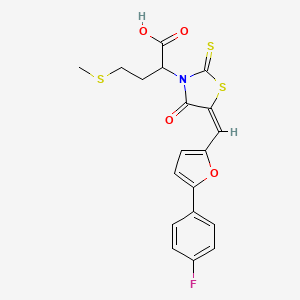

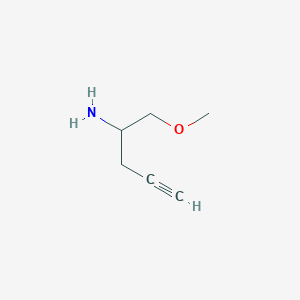


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2818645.png)
